
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) components. MMPs are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, cancer invasion, and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide inhibits MMPs by binding to the active site of the enzyme and blocking the cleavage of ECM substrates. It forms a chelate complex with the zinc ion at the catalytic site of MMPs, which prevents the enzyme from functioning. This compound has a high affinity for MMPs and is selective for certain isoforms, such as MMP-1, MMP-2, and MMP-9. It does not affect the activity of other zinc-dependent enzymes, such as carbonic anhydrase or angiotensin-converting enzyme.
Biochemical and physiological effects:
This compound has been shown to modulate various biological processes that are regulated by MMPs. It can inhibit cell migration and invasion by preventing the degradation of ECM components. It can also induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. This compound has been reported to reduce the growth and metastasis of tumors in animal models of cancer. It can also attenuate the inflammatory response by inhibiting the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which allows for the specific modulation of MMP activity. It is also relatively stable and has a long half-life in biological fluids. However, this compound has some limitations as well. It can interact with other zinc-dependent enzymes and cause off-target effects. It can also have cytotoxic effects at high concentrations, which can affect cell viability and lead to false results. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each experiment.
Direcciones Futuras
For research include the development of more selective and potent MMP inhibitors, investigation of the role of MMPs in various diseases and physiological processes, and evaluation of the potential of MMP inhibitors as anticancer agents in clinical trials.
Métodos De Síntesis
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide can be synthesized by the reaction of 6-bromo-3-methyl-1,3-benzothiazol-2-amine with 4-phenylbenzoyl chloride in the presence of a base and a solvent. The reaction yields this compound as a white to off-white solid with a purity of over 98%. The synthesis of this compound is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has been widely used as a research tool to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13, which are involved in the degradation of collagen, gelatin, elastin, and other ECM components. This compound has been used to study the effects of MMP inhibition on cell migration, invasion, angiogenesis, and apoptosis. It has also been used to evaluate the potential of MMP inhibitors as anticancer agents.
Propiedades
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-24-18-12-11-17(22)13-19(18)26-21(24)23-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUDRRHVMAYJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

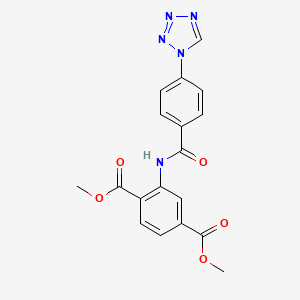
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2677571.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)
![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)
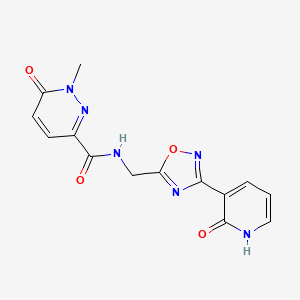
![4-cyano-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2677578.png)
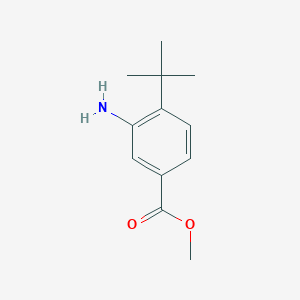
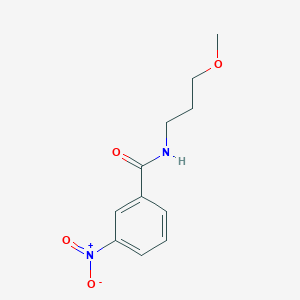
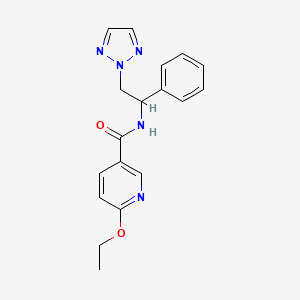
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2677585.png)
![4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677586.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2677589.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)